molecular formula C12H12N2OS B13783500 3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone

Katalognummer: B13783500
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: PCZRLUJUGWVYHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone is a heterocyclic compound that contains a pyrimidine ring substituted with methyl, methylthio, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-thio-4(3H)-pyrimidinone with phenyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidinone derivatives

    Substitution: Substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-methyl-2-benzothiazolinone hydrazone
  • 3-methyl-2-benzothiazolinone
  • 3-methyl-2-benzothiazolinone hydrochloride

Uniqueness

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H12N2OS

Molekulargewicht

232.30 g/mol

IUPAC-Name

3-methyl-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-14-11(15)8-10(13-12(14)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI-Schlüssel

PCZRLUJUGWVYHT-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C=C(N=C1SC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.